molecular formula C17H15N2O3P B7784640 N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE

N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE

Cat. No.: B7784640
M. Wt: 326.29 g/mol
InChI Key: UNKURGNQSBPFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a pyridine ring bonded to a phosphoramidate group, flanked by two phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE can be synthesized through several methods. One common approach involves the reaction of diphenyl phosphoryl chloride with pyridin-2-amine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of diphenyl pyridin-2-ylphosphoramidate often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphoramidates .

Scientific Research Applications

N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl pyridin-2-ylphosphoramidate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable complexes with metal ions, making it effective in catalysis. Additionally, the compound can interact with biological molecules, potentially inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

  • Diphenyl-2-pyridylphosphine
  • Diphenyl phosphoryl chloride
  • Pyridin-2-amine

Comparison: N-(DIPHENOXYPHOSPHORYL)PYRIDIN-2-AMINE is unique due to its combination of a pyridine ring and a phosphoramidate group, which imparts distinct reactivity and stability compared to similar compounds. For instance, diphenyl-2-pyridylphosphine lacks the phosphoramidate group, affecting its coordination chemistry and reactivity .

Properties

IUPAC Name

N-diphenoxyphosphorylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N2O3P/c20-23(19-17-13-7-8-14-18-17,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKURGNQSBPFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.